![molecular formula C18H18BrNO3 B495949 3-bromo[1,1'-biphenyl]-4-yl 2-(4-morpholinyl)-2-oxoethyl ether](/img/structure/B495949.png)
3-bromo[1,1'-biphenyl]-4-yl 2-(4-morpholinyl)-2-oxoethyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo[1,1’-biphenyl]-4-yl 2-(4-morpholinyl)-2-oxoethyl ether is a complex organic compound that features a biphenyl structure with a bromine atom and a morpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo[1,1’-biphenyl]-4-yl 2-(4-morpholinyl)-2-oxoethyl ether typically involves multiple steps One common method starts with the bromination of biphenyl to form 3-bromobiphenylThe final step involves the formation of the ether linkage under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures and environmental considerations are also crucial in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo[1,1’-biphenyl]-4-yl 2-(4-morpholinyl)-2-oxoethyl ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl oxides, while substitution reactions can produce various substituted biphenyl derivatives .
Wissenschaftliche Forschungsanwendungen
3-Bromo[1,1’-biphenyl]-4-yl 2-(4-morpholinyl)-2-oxoethyl ether has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of advanced materials and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of 3-bromo[1,1’-biphenyl]-4-yl 2-(4-morpholinyl)-2-oxoethyl ether involves its interaction with specific molecular targets. The bromine atom and morpholine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromobiphenyl: Lacks the morpholine ring and ether linkage.
4-Bromo[1,1’-biphenyl]-4-yl 2-(4-morpholinyl)-2-oxoethyl ether: Similar structure but with different substitution patterns.
2-Bromo[1,1’-biphenyl]-4-yl 2-(4-morpholinyl)-2-oxoethyl ether: Another isomer with different bromine positioning .
Uniqueness
3-Bromo[1,1’-biphenyl]-4-yl 2-(4-morpholinyl)-2-oxoethyl ether is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a bromine atom, biphenyl structure, and morpholine ring makes it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C18H18BrNO3 |
---|---|
Molekulargewicht |
376.2g/mol |
IUPAC-Name |
2-(2-bromo-4-phenylphenoxy)-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C18H18BrNO3/c19-16-12-15(14-4-2-1-3-5-14)6-7-17(16)23-13-18(21)20-8-10-22-11-9-20/h1-7,12H,8-11,13H2 |
InChI-Schlüssel |
SDRCAKRGHQPOKI-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)COC2=C(C=C(C=C2)C3=CC=CC=C3)Br |
Kanonische SMILES |
C1COCCN1C(=O)COC2=C(C=C(C=C2)C3=CC=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.